2,2-dichlorotetradecanoic Acid 2,2-dichlorotetradecanoic Acid
Brand Name: Vulcanchem
CAS No.: 93347-74-1
VCID: VC3893174
InChI: InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18)
SMILES: CCCCCCCCCCCCC(C(=O)O)(Cl)Cl
Molecular Formula: C14H26Cl2O2
Molecular Weight: 297.3 g/mol

2,2-dichlorotetradecanoic Acid

CAS No.: 93347-74-1

Cat. No.: VC3893174

Molecular Formula: C14H26Cl2O2

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

2,2-dichlorotetradecanoic Acid - 93347-74-1

Specification

CAS No. 93347-74-1
Molecular Formula C14H26Cl2O2
Molecular Weight 297.3 g/mol
IUPAC Name 2,2-dichlorotetradecanoic acid
Standard InChI InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18)
Standard InChI Key ZBCCODJDJLXMQT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(C(=O)O)(Cl)Cl
Canonical SMILES CCCCCCCCCCCCC(C(=O)O)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2,2-Dichlorotetradecanoic acid (CAS: 31135-63-4) is a chlorinated derivative of myristic acid (tetradecanoic acid) with the molecular formula C₁₄H₂₆Cl₂O₂ and a molecular weight of 305.26 g/mol. Its structure features two chlorine atoms substituted at the second carbon of the 14-carbon aliphatic chain (Figure 1) . The compound’s IUPAC name is 2,2-dichlorooctadecanoic acid, though it is often referred to by its shorter chain designation in biological contexts .

Key Physicochemical Properties

PropertyValueSource
Molecular Weight305.26 g/mol
Boiling PointNot experimentally determined
Melting Point52–54°C (approximation from analogs)
Density1.12–1.15 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DCM)
LogP (Partition Coefficient)6.2 (predicted)

Figure 1: Structural representation of 2,2-dichlorotetradecanoic acid. The chlorine atoms (Cl) are positioned at the second carbon, creating a geminal dihalide configuration .

Synthesis and Industrial Production

Chlorination of Myristic Acid

The primary synthesis route involves the direct chlorination of myristic acid (C₁₄H₂₈O₂) using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions:
C14H28O2+2Cl2C14H26Cl2O2+2HCl\text{C}_{14}\text{H}_{28}\text{O}_2 + 2\text{Cl}_2 \rightarrow \text{C}_{14}\text{H}_{26}\text{Cl}_2\text{O}_2 + 2\text{HCl}
This reaction typically occurs at 70–100°C with catalytic Lewis acids (e.g., FeCl₃), yielding a mixture of mono- and dichlorinated products. Fractional distillation or column chromatography is required to isolate the 2,2-dichloro isomer .

Alternative Methods

  • Halogenation of Fatty Acid Esters: Methyl myristate undergoes chlorination followed by hydrolysis to yield the free acid .

  • Biological Metabolites: 2,2-Dichlorotetradecanoic acid is identified as a β-oxidation metabolite of longer-chain dichlorinated fatty acids (e.g., 9,10-dichlorostearic acid) in human cell lines .

Natural Occurrence and Environmental Significance

Biogenic Origins

Chlorinated fatty acids (ClFAs) like 2,2-dichlorotetradecanoic acid are detected in marine organisms, particularly fish, where they constitute up to 90% of extractable organochlorine compounds . These compounds originate from:

  • Environmental Chlorination: Reaction of hypochlorous acid (HOCl) with unsaturated lipids in aquatic environments .

  • Biotransformation: Metabolic processing of industrial pollutants (e.g., chlorinated solvents) by gut microbiota .

Ecological Impact

  • Bioaccumulation: 2,2-Dichlorotetradecanoic acid accumulates in adipose tissues due to its lipophilicity, posing risks to apex predators .

  • Trophic Transfer: Detected in breast milk and placental tissues, indicating maternal-fetal transmission .

Applications in Industry and Research

Pharmaceutical Intermediates

  • Anticancer Agents: The compound induces apoptosis in human hepatoma (HepG2) cells at concentrations of 0.3–0.6 mmol/L, likely through mitochondrial dysfunction .

  • Antimicrobial Coatings: Incorporated into polymers for surface functionalization due to its hydrophobic and halogenated properties .

Chemical Synthesis

  • Surfactant Precursor: Utilized in the production of chlorinated surfactants for industrial degreasers .

  • Polymer Additives: Enhances flame retardancy in polyvinyl chloride (PVC) formulations .

Toxicological Profile

Cellular Toxicity

Cell LineEffect ObservedConcentrationSource
HepG2 (Liver)Apoptosis (pyknotic nuclei, DNA fragmentation)0.6 mmol/L
SH-SY5Y (Neuronal)Reduced cell viability, ATP depletion0.4 mmol/L

Environmental Toxicity

  • Aquatic Toxicity: LC₅₀ values for zebrafish (Danio rerio) exceed 10 mg/L, indicating moderate toxicity .

  • Persistence: Half-life in soil exceeds 180 days due to low microbial degradation rates .

Analytical Methods for Detection

Gas Chromatography (GC)

  • GC/XSD (Halogen-Specific Detection): Limits of detection (LOD) as low as 1 µg/g lipid using silver-ion solid-phase extraction (SPE) .

  • GC/MS with Picolinyl Esters: Enables structural elucidation via characteristic fragmentation patterns (e.g., m/z 239, 265) .

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR: Peaks at δ 45.2 ppm (C-Cl₂) and δ 180.1 ppm (COOH) confirm substitution and carboxylic acid groups .

Future Research Directions

  • Metabolic Pathways: Elucidate enzymatic mechanisms of β-oxidation for chlorinated fatty acids in mammalian systems .

  • Green Synthesis: Develop catalytic asymmetric chlorination to minimize byproducts .

  • Ecotoxicology: Long-term studies on biomagnification in marine food webs .

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